molecular formula C8H8ClF3N2 B1301581 3-Trifluoromethylbenzamidine hydrochloride CAS No. 62980-03-4

3-Trifluoromethylbenzamidine hydrochloride

Cat. No.: B1301581
CAS No.: 62980-03-4
M. Wt: 224.61 g/mol
InChI Key: JRWQLKZLTWPEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylbenzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce simpler amine derivatives.

Scientific Research Applications

3-Trifluoromethylbenzamidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Trifluoromethylbenzamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Trifluoromethylbenzamidine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of trifluoromethyl and amidine functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQLKZLTWPEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369638
Record name 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62980-03-4
Record name 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.